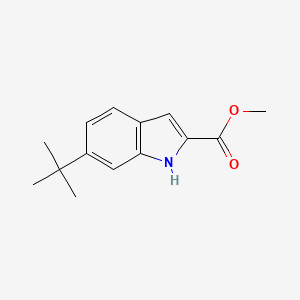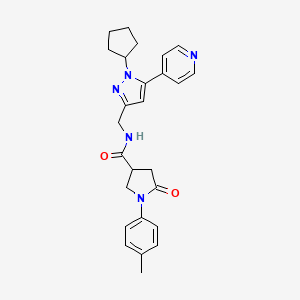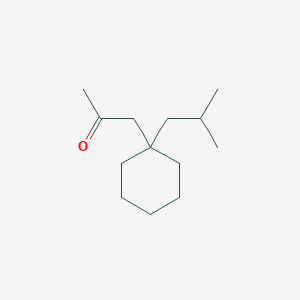
6-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzylpiperazine derivatives and their metabolites, as well as various pyridazinone derivatives, showcases the complexity and diversity of chemical reactions utilized in creating compounds with similar structures. For example, the synthesis of cerebral vasodilators involves the condensation of specific aldehydes with bis(4-fluorophenyl)methyl-piperazine, followed by conversion to the desired product, illustrating a common strategy in synthesizing structurally complex molecules (Satomi et al., 1988) (Ohtaka et al., 1989).
Molecular Structure Analysis
The elucidation of the molecular structure is crucial for understanding the compound's chemical behavior. Studies involving X-ray diffraction and spectroscopic techniques (LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis) have been essential in characterizing similar compounds, confirming their structural integrity and stability. Such detailed structural analysis facilitates the understanding of intermolecular interactions and molecular conformations (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The reactivity of this compound and related molecules under various conditions highlights their chemical versatility. Reactions such as condensation, alkylation, and cyclization play significant roles in modifying the chemical structure to achieve desired properties or biological activities. These chemical transformations are fundamental in the synthesis of molecules with specific functions, as demonstrated in the creation of compounds with potential antipsychotic activities (Gil et al., 1997).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are directly influenced by their molecular arrangement. Studies employing techniques like single-crystal X-ray diffraction provide insights into the crystalline structure, which can be correlated with physical stability and solubility. These properties are critical when considering the compound's applications in pharmaceutical formulations or chemical reactions (Arslan et al., 2010).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with biological molecules, is essential for exploring potential applications. The compound's reactivity profile aids in the design of new molecules with improved efficacy or reduced toxicity. Analyzing how structural modifications affect chemical behavior helps in the rational design of compounds with desired properties (Miyamoto & Matsumoto, 1990).
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Conformation
In the study of crystal structures and molecular conformation, the compound exhibits interesting features. For instance, it forms a specific molecular structure with an S(6) ring motif due to an intramolecular hydrogen bond, as observed in similar compounds (Shen et al., 2012). Such structural insights are crucial for understanding the compound's interactions at the molecular level.
Synthesis and Derivative Formation
The compound is involved in the synthesis of various derivatives with potential pharmacological applications. For example, it can undergo reactions to form different substituted pyridazinones, which are evaluated for their potential as analgesics (Gokçe et al., 2001). These derivatives demonstrate the versatility of the compound in medicinal chemistry.
Antimicrobial and Antifungal Properties
The compound and its derivatives have been explored for antimicrobial and antifungal properties. Studies have shown that certain derivatives exhibit promising antimicrobial activity, which could be harnessed for therapeutic applications (Sathe et al., 2011).
Anti-inflammatory and Analgesic Effects
Research into the anti-inflammatory and analgesic effects of derivatives of this compound has been conducted. Some derivatives have shown significant activity in this regard, indicating potential for the development of new pain management and anti-inflammatory drugs (Şahina et al., 2004).
Anticancer Activity
The compound's derivatives have also been studied for their anticancer activities. For instance, certain fluoro-substituted derivatives have shown activity against lung cancer, presenting a potential pathway for the development of novel anticancer therapies (Hammam et al., 2005).
Herbicidal Applications
In the field of agriculture, certain derivatives of the compound have been synthesized with notable herbicidal activity, suggesting potential use in controlling unwanted vegetation (Li et al., 2005).
Eigenschaften
IUPAC Name |
6-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]-2-[(3-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF2N4O2/c23-18-13-17(4-5-19(18)25)27-8-10-28(11-9-27)22(31)20-6-7-21(30)29(26-20)14-15-2-1-3-16(24)12-15/h1-7,12-13H,8-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVUCIKFXVJMHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)F)Cl)C(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B2495478.png)
![methyl [4-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2495479.png)
![Diethyl 2-{2-[1-(6-fluoro-2-pyridinyl)-4-piperidinylidene]hydrazino}-6-hydroxy-3,5-pyridinedicarboxylate](/img/structure/B2495480.png)
![5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2495482.png)
![6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2495483.png)

![[1-(2-Fluoro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2495487.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B2495488.png)




![N'-[(1E)-(4-methoxyphenyl)methylidene]-4H,5H-naphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2495499.png)